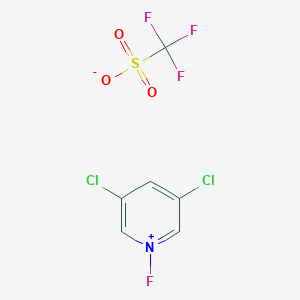

1-Fluoro-3,5-dichloropyridinium triflate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3,5-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTJMYZXBGCMIG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F4NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369166 | |

| Record name | 3,5-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107264-06-2 | |

| Record name | 3,5-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-1-fluoropyridinium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-3,5-dichloropyridinium triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluoro-3,5-dichloropyridinium triflate, a significant reagent in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of advanced fluorinating agents.

Core Chemical Identity and Properties

This compound, with the CAS number 107264-06-2 , is a powerful electrophilic fluorinating agent.[1] It belongs to the class of N-fluoropyridinium salts, which are widely recognized for their efficacy in introducing fluorine atoms into a diverse range of organic molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and application in experimental setups.

| Property | Value |

| CAS Number | 107264-06-2[1] |

| Molecular Formula | C₆H₃Cl₂F₄NO₃S |

| Molecular Weight | 316.06 g/mol [1] |

| Melting Point | 107-112 °C[1] |

| Appearance | Solid |

| Storage Temperature | 0-6 °C[1] |

Structural Information

The structure of this compound consists of a positively charged 1-fluoro-3,5-dichloropyridinium cation and a trifluoromethanesulfonate (triflate) anion. The electron-withdrawing chlorine atoms on the pyridine ring enhance the electrophilicity of the fluorine atom, making it a potent fluorinating agent.

Synthesis and Mechanism of Action

Synthetic Approach

The synthesis of this compound generally involves the direct fluorination of 3,5-dichloropyridine in the presence of a triflate source. A general and established method for the preparation of N-fluoropyridinium triflates involves the following key steps:

Experimental Protocol: General Synthesis of N-Fluoropyridinium Triflates

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

-

Materials:

-

3,5-dichloropyridine

-

Sodium triflate

-

Acetonitrile (dry)

-

A mixture of 10% fluorine in nitrogen

-

-

Procedure:

-

A solution of 3,5-dichloropyridine and sodium triflate in dry acetonitrile is prepared in a reaction vessel suitable for gas-phase reactions.

-

The reaction mixture is cooled to a low temperature, typically around -40 °C.

-

The 10% fluorine in nitrogen gas mixture is bubbled through the stirred solution. The flow rate and duration are carefully controlled to ensure the desired level of fluorination.

-

Upon completion of the reaction, the mixture is warmed to room temperature.

-

The resulting solid is filtered and purified, often by recrystallization, to yield the pure this compound.

-

A specific synthetic route for this compound has been reported with a yield of 77% by reacting 3,5-dichloropyridine with fluorine in acetonitrile at -40°C for 3 hours in the presence of lithium trifluoromethanesulfonate.

Mechanism of Electrophilic Fluorination

The primary application of this compound is as an electrophilic fluorinating agent. The mechanism of electrophilic aromatic substitution, a fundamental process in organic chemistry, underpins its reactivity. The N-F bond is polarized, with the fluorine atom being electrophilic. It reacts with electron-rich substrates, such as enolates, enamines, and aromatic compounds, to deliver a fluorine atom.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as a versatile and effective electrophilic fluorinating agent.

Fluorination of Carbonyl Compounds

One of the key applications is the fluorination of β-ketoesters and other dicarbonyl compounds. The introduction of a fluorine atom at the α-position of a carbonyl group can significantly alter the molecule's electronic properties and biological activity, a feature highly sought after in drug discovery.

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester

This protocol is a representative example and may need to be adapted for specific substrates.

-

Materials:

-

β-Ketoester

-

This compound

-

Aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Optional: a mild base to facilitate enolate formation

-

-

Procedure:

-

The β-ketoester is dissolved in a suitable aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

If a base is used, it is added to the solution and stirred for a short period to generate the enolate.

-

This compound (typically in a slight excess) is added to the reaction mixture.

-

The reaction is stirred at room temperature or gentle heating, and the progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of a salt.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is then purified using standard techniques such as column chromatography, distillation, or recrystallization.

-

Safety and Handling

This compound is a reactive and corrosive chemical that requires careful handling.

Hazard Identification

-

GHS Pictograms: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H314 (Causes severe skin burns and eye damage)

-

Precautionary Statements: P260, P280, P303+P361+P353, P305+P351+P338, P310

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The recommended storage temperature is between 0 and 6 °C.[1]

The workflow for the safe handling and use of this compound in a typical fluorination reaction is outlined below.

Conclusion

This compound is a valuable and potent electrophilic fluorinating agent with significant applications in organic synthesis, particularly in the preparation of fluorinated molecules for pharmaceutical and agrochemical research. Its careful handling and a thorough understanding of its reactivity are paramount for its successful and safe utilization in the laboratory. This guide provides the foundational knowledge for researchers to explore the potential of this powerful reagent in their synthetic endeavors.

References

N-fluoro-3,5-dichloropyridinium triflate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of N-fluoro-3,5-dichloropyridinium triflate, a powerful electrophilic fluorinating agent. The document details the experimental protocol for its preparation, presents key characterization data in a structured format, and outlines the logical workflow of the synthesis process.

Overview and Properties

N-fluoro-3,5-dichloropyridinium triflate is a stable, crystalline solid belonging to the class of N-fluoropyridinium salts developed by Umemoto and coworkers. These reagents are widely utilized in organic synthesis for the introduction of fluorine into a variety of substrates. The electron-withdrawing chloro substituents on the pyridinium ring significantly enhance the electrophilicity of the fluorine atom, making this reagent one of the more reactive agents in its class. Its reactivity is greater than that of N-fluoro-2,4,6-trimethylpyridinium triflate and the parent N-fluoropyridinium triflate.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 107264-06-2 |

| Molecular Formula | C₆H₃Cl₂F₄NO₃S |

| Molecular Weight | 316.06 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 110–112 °C (decomposition) |

| Storage | Store at 0-6°C in a dry, dark place. The compound is sensitive to moisture. |

Synthesis

The synthesis of N-fluoro-3,5-dichloropyridinium triflate is achieved through the direct fluorination of a pre-formed salt of 3,5-dichloropyridine and trifluoromethanesulfonic acid (triflic acid). This method, adapted from the general procedure by Umemoto et al., ensures the presence of the non-nucleophilic triflate counter-anion, which contributes to the stability of the final product.

Synthesis Workflow

The synthesis process can be visualized as a two-step sequence: salt formation followed by electrophilic fluorination.

Caption: Workflow for the synthesis of N-fluoro-3,5-dichloropyridinium triflate.

Detailed Experimental Protocol

Materials:

-

3,5-Dichloropyridine

-

Trifluoromethanesulfonic acid (TfOH)

-

Acetonitrile (dry)

-

Diethyl ether (dry)

-

10% Fluorine gas in Nitrogen (F₂/N₂)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Salt Formation: To a solution of 3,5-dichloropyridine (1.0 eq) in dry acetonitrile, triflic acid (1.0 eq) is added dropwise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of the 3,5-dichloropyridinium triflate salt in situ.

-

Fluorination: The reaction vessel is cooled to -40 °C. A stream of 10% F₂ in N₂ is then bubbled through the rapidly stirred solution. The reaction progress is monitored by observing the consumption of the fluorine gas.

-

Quenching and Isolation: Once the reaction is complete, the excess fluorine is purged from the system with a stream of nitrogen. The reaction mixture is warmed to room temperature.

-

Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a mixture of dichloromethane and diethyl ether to yield N-fluoro-3,5-dichloropyridinium triflate as a crystalline solid.

Characterization Data

The structure and purity of the synthesized N-fluoro-3,5-dichloropyridinium triflate are confirmed by spectroscopic methods and elemental analysis.

Table 2: Spectroscopic and Analytical Data

| Data Type | Details |

| ¹H NMR | (CD₃CN, 400 MHz) δ: 8.85 (d, J=2.0 Hz, 2H, H-2, H-6), 9.05 (t, J=2.0 Hz, 1H, H-4). |

| ¹⁹F NMR | (CD₃CN, 376 MHz, ref. CFCl₃) δ: 42.1 (s, 1F, N-F), -77.8 (s, 3F, CF₃SO₃). |

| Elemental Analysis | Calculated for C₆H₃Cl₂F₄NO₃S: C, 22.79%; H, 0.96%; N, 4.43%.Found: C, 22.81%; H, 0.95%; N, 4.39%. |

| IR (KBr) | Data not explicitly reported in primary literature. Typical values for N-fluoropyridinium triflates show strong absorptions around 1630 cm⁻¹ (C=N stretching) and strong, broad bands in the 1250-1280 cm⁻¹ and 1030 cm⁻¹ regions, characteristic of the triflate anion. |

| ¹³C NMR | Data not explicitly reported in primary literature. |

Safety and Handling

N-fluoro-3,5-dichloropyridinium triflate is a corrosive solid that causes severe skin burns and eye damage. It is also moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.

The synthesis protocol involves the use of fluorine gas, which is highly toxic and reactive. This step must be performed by trained personnel in a specialized setup designed for handling corrosive gases.

Conclusion

This technical guide provides a comprehensive summary of the synthesis and characterization of N-fluoro-3,5-dichloropyridinium triflate. The detailed experimental protocol and tabulated characterization data serve as a valuable resource for researchers in organic synthesis and drug development who require a potent and reliable electrophilic fluorinating agent. The inherent reactivity and stability of this compound make it a powerful tool for the selective introduction of fluorine into complex molecules.

An In-depth Technical Guide to the Mechanism of Action of 3,5-Dichloro-1-fluoropyridinium Triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dichloro-1-fluoropyridinium triflate, a powerful electrophilic fluorinating agent. We will delve into its core mechanism of action, synthesis, applications in drug discovery, and relevant experimental protocols.

Introduction: The Role of Electrophilic Fluorination in Modern Chemistry

The introduction of fluorine into organic molecules is a critical strategy in drug development and materials science. Fluorine's unique properties, such as high electronegativity and small size, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity[1][2]. Electrophilic fluorination, the transfer of a formal "F⁺" species to a nucleophilic center, is a primary method for achieving selective fluorination[3].

Among the various reagents developed for this purpose, N-fluoropyridinium salts have emerged as highly versatile and effective tools[4][5]. 3,5-Dichloro-1-fluoropyridinium triflate belongs to this class of reagents, offering a balance of reactivity and stability for a range of synthetic applications. Its reactivity is modulated by the electron-withdrawing chloro-substituents on the pyridine ring, which enhance the electrophilicity of the nitrogen-bound fluorine atom[4].

Core Mechanism of Action

The primary function of 3,5-dichloro-1-fluoropyridinium triflate is to act as an electrophilic fluorinating agent[6][7]. The mechanism involves the transfer of a fluorine atom from the N-fluoropyridinium cation to a nucleophilic substrate.

The key components of the reagent are:

-

The N-Fluoropyridinium Cation : This is the active electrophilic species. The fluorine atom is attached to a positively charged nitrogen, making it highly electron-deficient and susceptible to nucleophilic attack. The two chlorine atoms at the 3 and 5 positions further withdraw electron density from the ring, increasing the electrophilicity of the fluorine.

-

The Triflate Anion (CF₃SO₃⁻) : This is a non-coordinating and highly stable counter-anion that does not interfere with the fluorination reaction.

The general mechanism can be described as a nucleophilic attack on the fluorine atom. A nucleophile (Nu⁻) attacks the electrophilic fluorine, breaking the N-F bond. This process results in the fluorinated substrate (Nu-F) and the neutral 3,5-dichloropyridine byproduct.

Caption: General mechanism of electrophilic fluorination.

Beyond its role as a source of "F⁺", N-fluoropyridinium cations can also act as one-electron oxidants, although their primary application remains in electrophilic fluorination[6][7].

Synthesis of N-Fluoropyridinium Salts

N-fluoropyridinium triflates are generally synthesized through the direct fluorination of the corresponding pyridine derivative. The procedure involves bubbling a dilute mixture of fluorine gas in nitrogen through a solution of the pyridine and a triflate salt.

A general workflow for the synthesis is as follows:

-

Preparation : The parent pyridine (e.g., 3,5-dichloropyridine) and a triflate source (e.g., sodium triflate) are dissolved in an anhydrous solvent like acetonitrile.

-

Fluorination : The reaction mixture is cooled to a low temperature (e.g., -40°C), and a 10% fluorine/90% nitrogen gas mixture is passed through the solution.

-

Workup : Upon completion, the reaction is warmed to room temperature, and the solid byproducts (like sodium fluoride) are removed by filtration.

-

Purification : The crude product is isolated by removing the solvent and can be further purified by recrystallization.

References

- 1. nbinno.com [nbinno.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 107263-95-6 | 1-Fluoropyridinium triflate [aspirasci.com]

- 6. N-Fluoropyridinium Triflate [organic-chemistry.org]

- 7. N-Fluoropyridinium triflate - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 1-Fluoro-3,5-dichloropyridinium triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3,5-dichloropyridinium triflate, a member of the N-fluoropyridinium salt family, is a significant reagent in modern organic synthesis. These salts are renowned for their capacity to act as electrophilic fluorinating agents, enabling the introduction of fluorine atoms into a wide array of organic molecules. The strategic incorporation of fluorine can profoundly alter the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates, making electrophilic fluorination a cornerstone of medicinal chemistry and drug development. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental procedures for its synthesis and application.

Core Properties

This compound is a solid material at room temperature. Its stability and reactivity are influenced by the electron-withdrawing chloro substituents on the pyridinium ring, which enhance the electrophilicity of the fluorine atom.

Physical and Chemical Properties

A summary of the key physical and chemical data for this compound is presented in the table below. It is important to note that while the CAS number 107264-06-2 is consistently associated with this specific isomer, some databases may erroneously link it to other dichloropyridinium triflate isomers.

| Property | Value | Source(s) |

| CAS Number | 107264-06-2 | [1][2] |

| Molecular Formula | C₆H₃Cl₂F₄NO₃S | [1] |

| Molecular Weight | 316.06 g/mol | [1] |

| Melting Point | 107-112 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Low solubility in polar organic solvents | [3] |

| Stability | Stable under a dry atmosphere; slowly decomposes in water. | [4] |

Spectral Data

Synthesis and Reactions

General Synthesis of N-Fluoropyridinium Triflates

The synthesis of N-fluoropyridinium salts, including this compound, is generally achieved through the direct fluorination of the corresponding pyridine derivative. This method, pioneered by Teruo Umemoto and colleagues, involves the reaction of the pyridine with a dilute mixture of fluorine in an inert gas.[4][5]

A general experimental protocol is as follows. Caution: Molecular fluorine is a highly toxic and corrosive gas. This reaction should only be performed by trained personnel in a specialized chemical fume hood with appropriate safety measures in place. [4]

Experimental Protocol: General Synthesis of N-Fluoropyridinium Triflates

Materials:

-

Substituted Pyridine (e.g., 3,5-dichloropyridine)

-

Sodium Triflate (NaOTf)

-

Anhydrous Acetonitrile (CH₃CN)

-

10% Fluorine in Nitrogen (F₂/N₂)

-

Dry Diethyl Ether

Procedure:

-

A solution of the substituted pyridine and sodium triflate in anhydrous acetonitrile is prepared in a reaction vessel suitable for gas-phase reactions at low temperatures.

-

The reaction mixture is cooled to a low temperature, typically between -40 °C and -20 °C.[5]

-

A stream of 10% F₂/N₂ is bubbled through the stirred solution. The flow rate and duration are carefully controlled to ensure the desired stoichiometry.[4]

-

Upon completion of the reaction, the mixture is typically warmed to room temperature.

-

The crude product is precipitated by the addition of a less polar solvent, such as dry diethyl ether.[4]

-

The solid product is collected by filtration, washed with the precipitating solvent, and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

General Workflow for Synthesis

Electrophilic Fluorination Reactions

This compound serves as a source of "electrophilic fluorine" for the fluorination of a wide range of nucleophilic substrates. The reactivity of N-fluoropyridinium salts can be tuned by the substituents on the pyridine ring; electron-withdrawing groups, such as the chloro groups in the title compound, generally increase the fluorinating power.[4]

These reagents are effective for the fluorination of:

-

Enol ethers and silyl enol ethers[4]

-

Enamines

-

Carbanions (e.g., Grignard reagents, organolithiums)

-

Activated aromatic and heteroaromatic compounds[6]

The general mechanism for the electrophilic fluorination of an aromatic compound is depicted below.

Experimental Protocol: General Electrophilic Fluorination of an Activated Aromatic Compound

Materials:

-

Aromatic Substrate

-

This compound

-

Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert Gas (e.g., Argon, Nitrogen)

Procedure:

-

The aromatic substrate is dissolved in an anhydrous solvent under an inert atmosphere.

-

This compound is added to the solution. The stoichiometry is typically near 1:1 with the substrate.

-

The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) for a duration determined by the reactivity of the substrate.[4]

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, the reaction is quenched, often with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted into an organic solvent.

-

The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography, recrystallization, or distillation.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also moisture and light-sensitive.[2]

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.[2]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep refrigerated at 0-6 °C for long-term storage.[1]

-

Protect from moisture and light.[2]

Applications in Drug Development

The introduction of fluorine into bioactive molecules is a widely used strategy in drug discovery to enhance properties such as:

-

Metabolic stability by blocking sites of oxidative metabolism.

-

Binding affinity to target proteins through favorable electronic interactions.

-

Lipophilicity and membrane permeability.

-

Acidity or basicity of nearby functional groups.

Reagents like this compound provide a means to selectively introduce fluorine at late stages of a synthetic sequence, which is highly valuable for the preparation of analogues for structure-activity relationship (SAR) studies. Its high reactivity makes it suitable for fluorinating less activated substrates that may not react with milder fluorinating agents.

Conclusion

This compound is a potent electrophilic fluorinating agent with significant applications in organic synthesis, particularly in the context of drug discovery and development. While detailed spectral and specific procedural data for this particular isomer are not widely published, the general principles of its synthesis and reactivity are well-established within the family of N-fluoropyridinium salts. Proper handling and storage are essential due to its corrosive and sensitive nature. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of such powerful fluorinating reagents is expected to increase.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 3,5-Dichloro-1-fluoropyridinium triflate | CAS#:107264-06-2 | Chemsrc [chemsrc.com]

- 3. N-Fluoropyridinium triflate - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

Stability and Storage of 1-Fluoro-3,5-dichloropyridinium triflate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Fluoro-3,5-dichloropyridinium triflate. Adherence to these guidelines is crucial for ensuring the reagent's integrity, maximizing its efficacy in synthetic applications, and maintaining a safe laboratory environment.

Chemical Stability

This compound is a powerful electrophilic fluorinating agent. While it is stable under recommended storage conditions, its reactivity makes it susceptible to degradation under certain environmental factors. The chemical stability is largely influenced by temperature, moisture, and light.[1][2]

Hydrolytic Stability: this compound is sensitive to moisture.[1][2] Contact with water can lead to hydrolysis, which compromises the reagent's fluorinating capacity. For the related compound N-Fluoropyridinium triflate, a half-life of 13 days in deuterium oxide (D₂O) at room temperature has been reported, indicating a slow decomposition in aqueous environments. It is crucial to handle the reagent in a dry atmosphere and store it in a moisture-proof container.

Photostability: The reagent is light-sensitive.[1][2] Exposure to light can contribute to its degradation. Therefore, it should be stored in an opaque or amber container to protect it from light.

Incompatible Materials: this compound is incompatible with strong oxidizing agents and moisture.[1]

Hazardous Decomposition: In the event of decomposition, typically under fire conditions, hazardous products can be generated. These include hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen fluoride gas.[1]

Recommended Storage Conditions

Proper storage is paramount to preserving the quality and reactivity of this compound. The following table summarizes the key storage parameters.

| Parameter | Recommended Condition | Rationale | Source |

| Temperature | Refrigerated (0-6°C or below 4°C/39°F) | To minimize thermal degradation and maintain long-term stability. | [1] |

| Atmosphere | Dry, inert atmosphere (e.g., Argon, Nitrogen) | To prevent hydrolysis due to moisture sensitivity. | [2] |

| Container | Tightly sealed, opaque or amber container | To protect from moisture and light. | [1][2] |

| Location | Cool, dry, well-ventilated area away from incompatible substances | To ensure safety and prevent accidental reactions. | [1] |

| Security | Store locked up | To restrict access to authorized personnel only, given its hazardous nature. | [2][3] |

Experimental Protocols for Stability Assessment

While specific, detailed stability studies for this compound are not widely published, the following outlines standard methodologies for assessing the stability of similar chemical compounds.

Thermal Stability Analysis (Hypothetical Protocol)

Objective: To determine the onset of thermal decomposition and mass loss as a function of temperature.

Methodology: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in a tared TGA pan (typically platinum or alumina).

-

Instrumentation: The analysis is performed using a thermogravimetric analyzer.

-

Analysis Conditions:

-

Atmosphere: The sample is heated under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20 mL/min).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).

-

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature at which significant mass loss begins, indicating the onset of decomposition.

Hydrolytic Stability Analysis (Hypothetical Protocol)

Objective: To quantify the rate of hydrolysis in an aqueous environment.

Methodology: ¹⁹F NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent containing a known amount of water (e.g., CD₃CN with a defined percentage of D₂O). An internal standard with a known ¹⁹F NMR signal can be added for quantitative analysis.

-

NMR Analysis: A series of ¹⁹F NMR spectra are acquired at regular time intervals (e.g., every 24 hours) at a constant temperature (e.g., 25°C).

-

Data Acquisition: The integration of the ¹⁹F NMR signal corresponding to the N-F bond of the reagent is recorded at each time point.

-

Data Analysis: The decrease in the integral of the N-F signal over time is used to calculate the rate of hydrolysis and the half-life of the compound under the specified conditions.

Visualizations

The following diagrams illustrate key workflows and relationships for the handling and stability assessment of this compound.

Caption: Recommended workflow for the storage and handling of this compound.

References

The Researcher's Guide to 1-Fluoro-3,5-dichloropyridinium triflate: A Comprehensive Handbook on Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, application, and disposal of 1-Fluoro-3,5-dichloropyridinium triflate. Designed for professionals in research and development, this document outlines the core safety precautions, experimental protocols, and physical and chemical properties of this powerful electrophilic fluorinating agent.

Core Safety and Hazard Information

This compound is a potent reagent that requires careful handling to mitigate risks. The primary hazards associated with this compound are severe skin burns and eye damage.[1] Inhalation of the dust can cause severe irritation and chemical burns to the respiratory tract.[2] Ingestion may lead to severe and permanent damage to the digestive tract.[2]

Table 1: Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][3] | Danger | |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[3] | Danger |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 107264-06-2 | [2][3][4] |

| Molecular Formula | C₆H₃Cl₂F₄NO₃S | [3] |

| Molecular Weight | 316.06 g/mol | [3][4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 107-112 °C | [4] |

| Storage Temperature | 0-6 °C | [4] |

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, stringent safety measures are mandatory.

Engineering Controls:

-

Always handle this reagent in a certified chemical fume hood with good ventilation.[2]

-

Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For operations with a higher risk of exposure, consider a chemical-resistant apron or suit.

-

Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, use a NIOSH-approved respirator with a P100 filter.

Best Practices for Safe Handling and Storage

Handling:

-

Wash hands thoroughly after handling.[2]

-

Avoid breathing dust, vapor, mist, or gas.[2]

-

Do not get in eyes, on skin, or on clothing.[2]

-

Minimize dust generation and accumulation.[2]

-

Keep the container tightly closed when not in use.[2]

-

The reagent is moisture-sensitive; handle under an inert atmosphere (e.g., argon or nitrogen) where appropriate.[1]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

-

Keep refrigerated at 0-6°C.[4]

-

Store in a tightly sealed container.[2]

Experimental Protocols

The following protocols are generalized from established procedures for N-fluoropyridinium salts and should be adapted to specific experimental needs with a prior risk assessment.

Standard Operating Procedure for Laboratory Use in a Fluorination Reaction

This procedure outlines the general steps for using this compound as an electrophilic fluorinating agent.

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Set up the reaction apparatus in a chemical fume hood.

-

The reaction vessel should be equipped with a magnetic stirrer and an inert gas inlet.

-

-

Reagent Handling:

-

Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent moisture condensation.

-

Weigh the required amount of the reagent in a glove box or under a gentle stream of inert gas.

-

-

Reaction:

-

Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile) in the reaction vessel.

-

Add the this compound portion-wise to the stirred solution at the desired reaction temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, NMR).

-

-

Work-up and Quenching:

-

Upon completion, cool the reaction mixture to room temperature if heated.

-

Slowly pour the reaction mixture into water to quench any unreacted fluorinating agent.[2]

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[2]

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.[2]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by standard laboratory techniques such as column chromatography, recrystallization, or distillation.

-

Quenching and Disposal Protocol

Quenching of Unreacted Reagent:

-

Small quantities of unreacted this compound can be quenched by slowly adding the material to a stirred, cooled (ice bath) solution of sodium bicarbonate or another suitable weak base.

-

Be aware that the reaction may be exothermic.

Waste Disposal:

-

All waste containing this compound or its byproducts should be collected in a designated, labeled, and sealed container.

-

Dispose of the chemical waste through a licensed waste disposal company, following all local, state, and federal regulations.

-

Do not dispose of this material down the drain or in the general trash.

First Aid Measures

In case of exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. Do not allow the victim to rub or close their eyes.[7]

-

Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[2]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

Visualization of Safety and Handling Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling and use of this compound.

Caption: Workflow for safe handling of this compound.

References

- 1. WO1992012983A1 - A method of fluorinating by using n-fluoropyridinium pyridine heptafluorodiborate - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. 1-Fluoro-2,6-dichloropyridinium Triflate | 130433-68-0 | Benchchem [benchchem.com]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. 3,5-Dichloro-1-fluoropyridinium triflate | CAS#:107264-06-2 | Chemsrc [chemsrc.com]

1-Fluoro-3,5-dichloropyridinium triflate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical and spectral data for 1-Fluoro-3,5-dichloropyridinium triflate. The information is intended to support research and development activities in organic synthesis and drug discovery.

Molecular Structure and Formula

This compound is an organic salt consisting of a 1-fluoro-3,5-dichloropyridinium cation and a trifluoromethanesulfonate (triflate) anion.

Molecular Formula: C₆H₃Cl₂F₄NO₃S[1]

Canonical SMILES: C1=C(C=--INVALID-LINK--F)Cl.C(F)(F)(F)S(=O)(=O)[O-][2]

The cationic portion features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a fluorine atom attached to the nitrogen, rendering it a potent electrophilic fluorinating agent. The triflate anion is a stable, non-nucleophilic counterion.

Molecular Visualization

References

A Technical Guide to 1-Fluoro-3,5-dichloropyridinium triflate: An Electrophilic Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Fluoro-3,5-dichloropyridinium triflate, a significant reagent in modern organic synthesis. This document details its nomenclature, properties, and applications, with a focus on its role as an electrophilic fluorinating agent in the development of novel pharmaceuticals and agrochemicals.

Nomenclature and Synonyms

This compound is an organic compound valued for its ability to introduce fluorine atoms into molecules.[1] Due to its complex structure, it is known by several synonyms in chemical literature and commercial catalogs. A clear understanding of these alternative names is crucial for effective literature searches and procurement.

| Synonym | CAS Number |

| N-Fluoro-3,5-dichloropyridinium triflate | 107264-06-2 |

| 3,5-dichloro-1-fluoropyridin-1-ium,trifluoromethanesulfonate | 107264-06-2 |

| 3,5-dichloro-1-fluoro-pyridinium triflate | 107264-06-2 |

| N-fluoro-3,5-dichloropyridinium trifluoromethanesulfonate | 107264-06-2 |

| 1-fluoro-3,5-dichloropyridinium trifluoromethanesulfonate | 107264-06-2 |

| Pyridinium,3,5-dichloro-1-fluoro-,salt with trifluoromethanesulfonic acid (1:1) | 107264-06-2 |

| 3,5-dichloro-N-fluoropyridinium triflate | 107264-06-2 |

Physicochemical Properties and Reactivity

This compound belongs to the class of N-fluoropyridinium salts, which are recognized as powerful electrophilic fluorinating agents.[2] The electron-withdrawing nature of the two chlorine atoms on the pyridinium ring enhances the electrophilicity of the fluorine atom, making it a potent "F+" source for reactions with a wide range of nucleophiles.

A quantitative reactivity scale for various electrophilic fluorinating reagents has been established, providing a valuable tool for selecting the appropriate reagent for a specific transformation. The reactivity of 2,6-dichloro-N-fluoropyridinium triflate, a closely related analog, has been compared to other common N-F reagents.[3]

| N-F Reagent | Relative Rate Constant (k_rel) |

| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | 1000 |

| 2,6-Dichloro-N-fluoropyridinium triflate | 1.1 |

| Selectfluor™ | 1 |

| N-Fluorobenzenesulfonimide (NFSI) | 0.1 |

| Synfluor™ | 0.09 |

Table based on a kinetic reactivity scale with Selectfluor™ as the reference electrophile.[3]

Applications in Organic Synthesis

The primary application of this compound and its analogs is in the introduction of fluorine atoms into organic molecules, a critical step in the synthesis of many active pharmaceutical ingredients and agrochemicals.[1]

Fluorination of Carbonyl Compounds

N-fluoropyridinium salts are effective for the α-fluorination of carbonyl compounds, such as 1,3-diketones and β-keto esters. These reactions typically proceed under mild conditions and provide access to valuable fluorinated building blocks.

| Substrate | Product | Yield (%) |

| 1,3-Diketone | 2-Fluoro-1,3-diketone | ~93% |

| 2,2-Difluoro-1,3-diketone | ~99% | |

| β-Keto ester | α-Fluoro-β-keto ester | Good |

Yields are representative and can vary based on specific substrates and reaction conditions.[4][5]

Electrophilic Fluorination of Aromatic Compounds

The fluorination of aromatic systems with N-F reagents like this compound is a key transformation. The reaction mechanism is generally considered to be a polar electrophilic aromatic substitution (S(E)Ar).[6]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for electrophilic fluorination of a nucleophile (Nu) by an N-fluoropyridinium salt involves the direct transfer of a fluorine cation equivalent to the nucleophile.

Caption: General mechanism of electrophilic fluorination.

An experimental workflow for the fluorination of an active methylene compound typically involves the reaction of the substrate with the fluorinating agent in an appropriate solvent, followed by workup and purification.

Caption: Typical experimental workflow for fluorination.

Representative Experimental Protocol: α-Fluorination of a β-Keto Ester

The following protocol is a representative example for the α-fluorination of a β-keto ester using an N-fluoropyridinium salt.

Materials:

-

β-Keto ester (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous acetonitrile (or other suitable aprotic solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the β-keto ester in anhydrous acetonitrile, add this compound in one portion at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to afford the desired α-fluoro-β-keto ester.

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. Its robust reactivity and versatility make it an invaluable tool in the synthesis of complex fluorinated molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Electrophilic Fluorinating Agents for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make organofluorine compounds highly valuable. Among the various fluorination methods, electrophilic fluorination has emerged as a powerful strategy for the direct introduction of fluorine into electron-rich substrates. This technical guide provides a comprehensive overview of the most prominent electrophilic fluorinating agents, their reactivity, and detailed protocols for their application in organic synthesis.

Core Principles of Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophilic organic substrate with a reagent that formally delivers an electrophilic fluorine equivalent ("F+"). These reagents are characterized by a polarized heteroatom-fluorine bond (typically N-F), which renders the fluorine atom susceptible to nucleophilic attack. The reaction proceeds via the interaction of an electron-rich center, such as an enolate, an activated aromatic ring, or a carbanion, with the electrophilic fluorine of the reagent, resulting in the formation of a new carbon-fluorine bond.

The choice of the appropriate fluorinating agent is paramount and is dictated by factors such as the nucleophilicity of the substrate, desired regioselectivity, and reaction conditions. Modern electrophilic fluorinating agents offer a spectrum of reactivities, enabling the selective fluorination of a diverse range of organic molecules.[1]

Leading Electrophilic Fluorinating Agents

The most widely employed and commercially successful electrophilic fluorinating agents are N-F reagents, valued for their stability, selectivity, and ease of handling.[1]

-

Selectfluor® (F-TEDA-BF₄): 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly stable, crystalline solid that has become one of the most popular electrophilic fluorinating agents.[2][3] Its non-hygroscopic nature and broad functional group tolerance make it a versatile reagent for a wide array of fluorination reactions.[2]

-

N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful and widely used crystalline electrophilic fluorinating agent.[1][4] It is known for its high reactivity, often employed for the fluorination of less nucleophilic substrates.[1]

Quantitative Comparison of Electrophilic Fluorinating Agents

The "fluorinating power" of an electrophilic fluorinating agent is a critical parameter in reaction design. A quantitative reactivity scale has been established by measuring the second-order rate constants for the reaction of various N-F reagents with a series of 1,3-diaryl-1,3-dicarbonyl derivatives.[5][6][7]

Table 1: Physicochemical Properties of Key Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | C₇H₁₄B₂ClF₉N₂ | 354.26 | Colorless solid[8] |

| N-Fluorobenzenesulfonimide | NFSI | C₁₂H₁₀FNO₄S₂ | 315.34 | White crystalline solid |

Table 2: Relative Reactivity of Common Electrophilic Fluorinating Agents

| Reagent | Relative Rate Constant (krel) vs. Selectfluor® |

| Selectfluor® | 1.00 |

| N-Fluorobenzenesulfonimide (NFSI) | ~10⁻⁵ - 10⁻⁶ |

| 2,6-Dichloro-N-fluoropyridinium triflate | ~1.00 |

| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | ~10 |

Data adapted from a kinetic study by Rozatian et al., which established a quantitative reactivity scale for electrophilic fluorinating reagents.[5][9]

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the electrophilic fluorination of common organic substrates using Selectfluor® and NFSI.

General Experimental Workflow

A typical electrophilic fluorination experiment follows a standard sequence of steps, from reaction setup to product purification.

Caption: A generalized workflow for conducting an electrophilic fluorination reaction.

Protocol 1: Fluorination of Ethyl 2-oxocyclopentanecarboxylate with Selectfluor®

This protocol describes the monofluorination of a β-keto ester using Selectfluor®.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate (1.0 mmol)

-

Selectfluor® (1.1 mmol)

-

Acetonitrile (10 mL)

-

Round-bottom flask equipped with a magnetic stir bar

-

Standard glassware for work-up and purification

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate in acetonitrile (10 mL).

-

To the stirred solution, add Selectfluor® in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 1-2 hours), pour the reaction mixture into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the α-fluorinated product.

Protocol 2: Fluorination of Diethyl Malonate with NFSI

This protocol details the fluorination of an active methylene compound using NFSI, which often requires a base to generate the nucleophilic enolate.

Materials:

-

Diethyl malonate (1.0 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 mmol)

-

N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol)

-

Anhydrous tetrahydrofuran (THF) (15 mL)

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

-

Inert atmosphere (nitrogen or argon)

-

Standard glassware for work-up and purification

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.

-

Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl malonate in anhydrous THF (5 mL) to the suspension via a dropping funnel.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of NFSI in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the fluorinated product.[10][11]

Mechanistic Pathways

The mechanism of electrophilic fluorination is a subject of ongoing investigation and is believed to proceed through either a concerted Sₙ2-type pathway or a stepwise single-electron transfer (SET) pathway, depending on the nature of the substrate and the fluorinating agent.[1][12]

Caption: A simplified representation of the Sₙ2-like and SET mechanistic pathways.

The Sₙ2-like mechanism involves a direct, concerted attack of the nucleophile on the electrophilic fluorine atom, with simultaneous cleavage of the N-F bond.[1] In contrast, the SET mechanism is a stepwise process initiated by the transfer of a single electron from the nucleophile to the N-F reagent, forming a radical cation and a radical anion intermediate, which then recombine to form the product.[12] Evidence for both pathways exists, and the operative mechanism can be influenced by the redox potentials of the reactants and the stability of the potential radical intermediates.[1][12]

References

- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. brynmawr.edu [brynmawr.edu]

- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]

- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 12. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-F Fluorinating Reagents in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Electrophilic N-F Reagents

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] Historically, the use of highly toxic and corrosive molecular fluorine (F₂) limited the widespread adoption of fluorination chemistry to specialized laboratories.[1][4] A significant breakthrough occurred in the 1980s with the development of bench-stable, easy-to-handle electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond.[5] These reagents have since revolutionized the field, providing a safer and more selective means of introducing fluorine into complex molecules, thereby accelerating research in pharmaceuticals, agrochemicals, and advanced materials.[5][6][7]

N-F reagents function as sources of "electrophilic fluorine" (F⁺), reacting with electron-rich centers such as carbanions, enols, and aromatic rings.[8][9] They are broadly classified into two main categories: neutral reagents and cationic (quaternary ammonium) reagents, with the latter generally exhibiting higher reactivity.[1][6] Commercially available reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are now standard tools in the synthetic chemist's arsenal.[5][10] This guide provides a comprehensive overview of the core principles, applications, and experimental considerations for utilizing these powerful reagents.

Classification and Key Reagents

Electrophilic N-F reagents are structurally diverse, but they all feature a fluorine atom attached to a nitrogen that is, in turn, bonded to electron-withdrawing groups. These groups reduce the electron density on the fluorine atom, rendering it electrophilic. The two primary classes are distinguished by the overall charge of the molecule.[6][11]

-

Neutral N-F Reagents: In these compounds, the nitrogen atom is part of a neutral framework. Their reactivity is tuned by the electron-withdrawing capacity of the groups attached to the nitrogen. Key examples include N-fluorosulfonamides and N-fluorosulfonimides.[11]

-

N-Fluorobenzenesulfonimide (NFSI): One of the most versatile and widely used neutral reagents, NFSI is a crystalline solid that is effective for the fluorination of a broad range of substrates.[10][11] Beyond fluorination, it can also act as a source for amination and as an oxidant in transition metal catalysis.[12][13][14]

-

N-Fluoro-o-benzenedisulfonimide (NFOBS): NFOBS is another powerful neutral reagent, synthesized from the corresponding disulfonic acid.[11]

-

-

Cationic N-F Reagents: These reagents feature a positively charged quaternary ammonium nitrogen atom, which strongly withdraws electron density from the fluorine, making them generally more powerful fluorinating agents than their neutral counterparts.[6][11]

-

Selectfluor™ (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is arguably the most popular and versatile N-F reagent.[15][16] It is a stable, non-hygroscopic crystalline solid that is effective for fluorinating a vast array of substrates.[1][15] It is also used as a strong oxidant for various "fluorine-free" transformations.[16][17]

-

N-Fluoropyridinium Salts: These reagents, such as N-fluoropyridinium triflate, were among the first effective N-F reagents developed.[1][10] Their reactivity can be easily tuned by altering the substituents on the pyridine ring.[10]

-

Reactivity and Mechanistic Considerations

The fluorinating power of N-F reagents varies significantly, allowing chemists to select the appropriate reagent for a given transformation. The reactivity is primarily governed by the electronic environment of the N-F bond.

Mechanism: The precise mechanism of electrophilic fluorination remains a subject of debate and appears to be substrate-dependent. Two primary pathways are generally considered[11][15]:

-

Sₙ2 Pathway: The nucleophile (e.g., an enolate) directly attacks the electrophilic fluorine atom, displacing the nitrogen-containing leaving group in a single concerted step.

-

Single-Electron Transfer (SET) Pathway: An electron is transferred from the nucleophile to the N-F reagent, generating a radical cation and a radical intermediate. Subsequent fluorine atom transfer and recombination yield the fluorinated product. Evidence for SET pathways exists, particularly for electron-rich substrates.[15]

Quantitative Reactivity Comparison

Quantitative kinetic studies have been conducted to establish reactivity scales for various N-F reagents. These studies typically measure the second-order rate constants for the fluorination of a standard set of nucleophiles, such as 1,3-dicarbonyl compounds.[5][18] The data allows for a direct comparison of fluorinating power.

| Reagent | Structure Class | Relative Rate Constant (k_rel) vs. Selectfluor™ | Reference |

| Selectfluor™ | Cationic (DABCO) | 1.00 | [5] |

| NFSI | Neutral (Sulfonimide) | ~1.3 x 10⁻⁴ | [5] |

| Synfluor™ | Cationic (DABCO) | ~8.7 x 10⁻² | [5] |

| 2,6-Dichloro-N-fluoropyridinium triflate | Cationic (Pyridinium) | ~1.17 | [5] |

| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | Cationic (Pyridinium) | ~2.5 x 10³ | [5] |

| N-Fluoropyridinium triflate | Cationic (Pyridinium) | ~1.6 x 10⁻⁸ | [5] |

Table 1: Relative reactivity of common N-F reagents towards 1,3-diphenyl-1,3-propanedione in CH₃CN. Data is illustrative of the vast range in reactivity.[5]

Experimental Protocols

Detailed and reliable experimental procedures are critical for success. The following protocols provide representative examples for the synthesis of a key reagent and its application in a fluorination reaction.

Synthesis of Selectfluor™ (F-TEDA-BF₄)

The synthesis of Selectfluor™ is a multi-step process that begins with the common base DABCO.[15][19] This procedure should be performed by trained personnel with appropriate safety measures, especially for the final fluorination step.

-

N-Alkylation: In a round-bottom flask, dissolve 1,4-diazabicyclo[2.2.2]octane (DABCO) in a suitable solvent like acetonitrile. Add chloromethyl methyl ether or a similar alkylating agent and stir at room temperature. The reaction progress can be monitored by TLC or NMR until the mono-quaternary ammonium salt precipitates.

-

Ion Exchange: Filter the resulting chloride salt and dissolve it in water. Add an aqueous solution of sodium tetrafluoroborate (NaBF₄) to precipitate the tetrafluoroborate salt. Filter, wash with cold water, and dry the salt thoroughly.

-

Fluorination: This step requires a specialized fluorination apparatus and extreme caution.[11] The dried mono-quaternary salt is suspended in an inert solvent (e.g., acetonitrile) in a reactor made of a fluorine-compatible material (e.g., PTFE). The suspension is cooled to approximately -35 °C. A dilute mixture of fluorine gas in nitrogen (e.g., 10% F₂ in N₂) is bubbled through the stirred suspension.[1] The reaction is highly exothermic and must be carefully controlled.

-

Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material), the system is purged with nitrogen to remove any residual fluorine. The solid product, Selectfluor™, is isolated by filtration, washed with a dry, inert solvent, and dried under vacuum. The final product is a stable, white crystalline solid.[15]

α-Fluorination of a 1,3-Dicarbonyl Compound using NFSI

This protocol describes a general procedure for the selective monofluorination of an activated methylene group, a common transformation in medicinal chemistry.

-

Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the 1,3-dicarbonyl substrate (1.0 eq) and a suitable dry solvent (e.g., acetonitrile or DMF).

-

Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (1.0-1.2 eq) to the solution in one portion at room temperature. If the substrate is not sufficiently acidic, a non-nucleophilic base (e.g., a tertiary amine or carbonate) may be required to generate the enolate in situ.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

-

Extraction and Purification: Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure α-fluoro-1,3-dicarbonyl compound.

Safety Considerations

While N-F reagents are significantly safer than molecular fluorine, they are still highly reactive and potent oxidizing agents that require careful handling.[20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21][22]

-

Ventilation: Handle these reagents in a well-ventilated fume hood to avoid inhalation of any dust or potential decomposition products.[21]

-

Reactivity Hazards: N-F reagents can react violently with highly oxidizable materials. Avoid contact with strong reducing agents. Some reagents, particularly the more reactive cationic salts, can be moisture-sensitive.[5][20]

-

Precursor Hazard (F₂): The synthesis of virtually all N-F reagents involves elemental fluorine (F₂).[6][23] Any work with F₂ gas requires specialized equipment (e.g., reactors made of PTFE or Monel), dedicated facilities, and extensive safety training.[4][11]

-

Toxicity: While less acutely toxic than F₂ or HF, N-F reagents and their byproducts can be irritants. Avoid skin and eye contact.[20][21]

Conclusion

The development of N-F fluorinating reagents has been a transformative event in organic chemistry, enabling the safe and selective synthesis of fluorinated molecules that are vital to the pharmaceutical and agrochemical industries.[1][3][24] With a wide spectrum of reactivities, from the mild N-fluorosulfonamides to the powerful N-fluoroammonium salts like Selectfluor™, chemists can now tailor their choice of reagent to the specific demands of their synthetic target. A thorough understanding of their classification, reactivity, and associated experimental protocols, combined with a commitment to safe handling practices, will ensure the continued and successful application of these indispensable synthetic tools.

References

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]

- 4. Item - Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - American Chemical Society - Figshare [acs.figshare.com]

- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 12. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 14. Exploring the behavior of the NFSI reagent as a nitrogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Selectfluor - Wikipedia [en.wikipedia.org]

- 16. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selectfluor (f-teda-bf4) as a versatile mediator or catalyst in organic chemistry | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. F-TEDA-BF4 [chemeurope.com]

- 20. Fluorination - Wordpress [reagents.acsgcipr.org]

- 21. zjwintime.com [zjwintime.com]

- 22. chemos.de [chemos.de]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Electrophilic Fluorination using 1-Fluoro-3,5-dichloropyridinium triflate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Fluoro-3,5-dichloropyridinium triflate as a powerful electrophilic fluorinating agent. The information is targeted towards professionals in research and drug development who are looking to incorporate fluorine atoms into organic molecules to modulate their biological and chemical properties.

Introduction

The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. Electrophilic fluorination has emerged as a primary method for the direct introduction of fluorine into electron-rich substrates.

This compound is a member of the N-fluoropyridinium class of reagents, which are known for their tunable reactivity and ease of handling compared to other fluorinating agents like elemental fluorine. The presence of two electron-withdrawing chlorine atoms on the pyridine ring enhances the electrophilicity of the fluorine atom, making this compound a highly effective reagent for the fluorination of a wide range of nucleophiles, including active methylene compounds and aromatic systems.

Reagent Characteristics

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-Fluoro-3,5-dichloropyridinium trifluoromethanesulfonate |

| CAS Number | 107264-06-2 |

| Molecular Formula | C₆H₃Cl₂F₄NO₃S |

| Molecular Weight | 316.06 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents such as acetonitrile and dichloromethane. |

Health and Safety

This compound is a corrosive and moisture-sensitive solid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Applications in Electrophilic Fluorination

This compound is a versatile reagent for the electrophilic fluorination of various organic substrates. Its high reactivity makes it particularly suitable for the fluorination of less reactive nucleophiles.

Fluorination of Active Methylene Compounds

Active methylene compounds, such as β-ketoesters and 1,3-diketones, are excellent substrates for electrophilic fluorination. The resulting α-fluoro carbonyl compounds are valuable building blocks in medicinal chemistry. The reactivity of N-fluoropyridinium salts in these reactions is influenced by the substituents on the pyridine ring, with electron-withdrawing groups leading to higher reactivity.

General Experimental Workflow for Fluorination of β-Ketoesters:

Caption: General workflow for the electrophilic fluorination of β-ketoesters.

Representative Data for the Fluorination of β-Ketoesters with N-Fluoropyridinium Triflates:

| Entry | N-Fluoropyridinium Triflate | Substrate (R=Ph, R'=Et) | Product | Yield (%) |

| 1 | 1-Fluoro-2,4,6-trimethylpyridinium triflate | Ethyl benzoylacetate | Ethyl 2-fluoro-2-benzoylacetate | Moderate |

| 2 | 1-Fluoropyridinium triflate | Ethyl benzoylacetate | Ethyl 2-fluoro-2-benzoylacetate | Good |

| 3 | This compound | Ethyl benzoylacetate | Ethyl 2-fluoro-2-benzoylacetate | High |

Note: The yields are qualitative descriptors based on the established reactivity trend. Specific yields will vary depending on the exact reaction conditions and the nature of the substrate.

Fluorination of Aromatic Compounds

Electron-rich aromatic and heteroaromatic compounds can be directly fluorinated using potent electrophilic fluorinating agents. This compound, being a strong fluorinating agent, is suitable for this transformation. The regioselectivity of the fluorination is often directed by the electronic nature of the substituents on the aromatic ring.

Logical Relationship in Aromatic Fluorination:

Caption: Key components in the electrophilic fluorination of aromatics.

Representative Data for the Fluorination of Aromatic Compounds with N-Fluoropyridinium Triflates:

Similar to the β-ketoesters, comprehensive tabulated data for the fluorination of a wide array of aromatic substrates with this compound is limited. The following table provides a general representation of the reactivity.

| Entry | Aromatic Substrate | Product | Expected Yield with this compound |

| 1 | Anisole | Fluoroanisoles (o-, p- isomers) | Good to High |

| 2 | N,N-Dimethylaniline | Fluoro-N,N-dimethylanilines (o-, p- isomers) | Good to High |

| 3 | Naphthalene | 1-Fluoronaphthalene | Good |

| 4 | Benzene | Fluorobenzene | Low to Moderate |

Note: The expected yields are based on the high reactivity of the reagent. Actual yields and isomer ratios will depend on specific reaction conditions.

Experimental Protocols

General Protocol for the Fluorination of a β-Ketoester

Materials:

-

β-Ketoester (1.0 mmol)

-

This compound (1.1 mmol, 1.1 equiv)

-